molecular formula C23H30O9 B1164400 6-O-Methacryloyltrilobolide CAS No. 950685-51-5

6-O-Methacryloyltrilobolide

Cat. No.: B1164400
CAS No.: 950685-51-5
M. Wt: 450.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-O-Methacryloyltrilobolide is a natural product isolated from the rhizomes of Atractylodes macrocephala. It belongs to the sesquiterpenoid family and has a molecular formula of C23H30O9. This compound is known for its significant bioactivity, including antimalarial and antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Methacryloyltrilobolide typically involves the esterification of trilobolide with methacrylic acid. The reaction is carried out under acidic or basic conditions to facilitate the ester linkage formation. The process involves the following steps:

    Esterification: Trilobolide is reacted with methacrylic acid in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide.

    Purification: The product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Atractylodes macrocephala rhizomes followed by chemical synthesis. The process is optimized to ensure high yield and purity, making it suitable for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

6-O-Methacryloyltrilobolide undergoes various chemical reactions, including:

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions, cleaving the molecule into trilobolide and methacrylic acid.

    Nucleophilic Addition: The α,β-unsaturated lactone group can react with nucleophiles such as amines, leading to ring-opening reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Nucleophilic Addition: Nucleophiles like amines under mild conditions.

Major Products Formed

    Hydrolysis: Trilobolide and methacrylic acid.

    Nucleophilic Addition: Various amine adducts depending on the nucleophile used.

Scientific Research Applications

6-O-Methacryloyltrilobolide has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of bioactive compounds.

    Biology: Exhibits significant antimalarial activity by inhibiting the growth of Plasmodium falciparum.

    Medicine: Shows potential antiviral activity against tobacco mosaic virus.

    Industry: Utilized in the development of porous tissue engineering scaffolds due to its bioactivity.

Mechanism of Action

The mechanism of action of 6-O-Methacryloyltrilobolide involves its interaction with molecular targets and pathways:

    Antimalarial Activity: Inhibits the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways.

    Antiviral Activity: Inhibits viral DNA replication in tobacco mosaic virus.

    Bioactivity: The α,β-unsaturated lactone group reacts with nucleophiles, potentially reducing bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Atractylenolide III: Another sesquiterpenoid isolated from Atractylodes macrocephala with neuroprotective, gastroprotective, and anti-inflammatory activities.

    Atractylon: Exhibits significant bioactivity, including anti-inflammatory and anticancer properties.

Uniqueness

6-O-Methacryloyltrilobolide is unique due to its methacryloyl group, which imparts distinct chemical reactivity and bioactivity compared to other sesquiterpenoids. Its ability to undergo esterification and nucleophilic addition reactions makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

[(3aR,4R,4aS,5R,8R,8aR,9S,9aR)-8,9-diacetyloxy-5-hydroxy-5,8a-dimethyl-3-methylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-4-yl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O9/c1-10(2)20(26)31-16-15-11(3)21(27)32-17(15)19(30-13(5)25)23(7)14(29-12(4)24)8-9-22(6,28)18(16)23/h14-19,28H,1,3,8-9H2,2,4-7H3/t14-,15-,16-,17-,18+,19-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIVEWNXVQCYQL-ZVSMCMQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1C2C(C(C3(C1C(CCC3OC(=O)C)(C)O)C)OC(=O)C)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)O[C@@H]1[C@@H]2[C@H]([C@H]([C@@]3([C@@H]1[C@](CC[C@H]3OC(=O)C)(C)O)C)OC(=O)C)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301100529
Record name (3aR,4R,4aS,5R,8R,8aR,9S,9aR)-8,9-Bis(acetyloxy)dodecahydro-5-hydroxy-5,8a-dimethyl-3-methylene-2-oxonaphtho[2,3-b]furan-4-yl 2-methyl-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301100529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950685-51-5
Record name (3aR,4R,4aS,5R,8R,8aR,9S,9aR)-8,9-Bis(acetyloxy)dodecahydro-5-hydroxy-5,8a-dimethyl-3-methylene-2-oxonaphtho[2,3-b]furan-4-yl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950685-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aR,4R,4aS,5R,8R,8aR,9S,9aR)-8,9-Bis(acetyloxy)dodecahydro-5-hydroxy-5,8a-dimethyl-3-methylene-2-oxonaphtho[2,3-b]furan-4-yl 2-methyl-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301100529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-O-Methacryloyltrilobolide
Reactant of Route 2
Reactant of Route 2
6-O-Methacryloyltrilobolide
Reactant of Route 3
Reactant of Route 3
6-O-Methacryloyltrilobolide
Reactant of Route 4
Reactant of Route 4
6-O-Methacryloyltrilobolide
Reactant of Route 5
6-O-Methacryloyltrilobolide
Reactant of Route 6
6-O-Methacryloyltrilobolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.